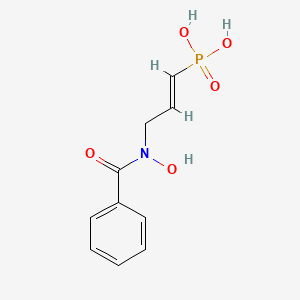
DXR Inhibitor 11a (free acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This enzyme is crucial in the non-mevalonate pathway for isoprenoid biosynthesis, which is present in many pathogenic organisms, including Plasmodium falciparum, the causative agent of malaria . DXR Inhibitor 11a has shown significant efficacy in inhibiting the growth of Plasmodium falciparum in isolated human erythrocytes .
Vorbereitungsmethoden
The synthesis of DXR Inhibitor 11a (free acid) involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic route often includes the use of reagents such as phosphonic acid derivatives and N-hydroxybenzamides under specific reaction conditions . Industrial production methods may involve optimizing these steps to increase yield and purity while ensuring cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
DXR Inhibitor 11a (free acid) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the nitro groups to amines.
Substitution: Commonly involves the replacement of functional groups with other substituents to enhance activity or stability.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
DXR Inhibitor 11a (free acid) has a wide range of scientific research applications:
Chemistry: Used as a tool to study the non-mevalonate pathway and its role in isoprenoid biosynthesis.
Biology: Helps in understanding the metabolic pathways of pathogenic organisms.
Medicine: Potential therapeutic agent for treating malaria by inhibiting Plasmodium falciparum growth.
Industry: Could be used in the development of new antimicrobial agents targeting the non-mevalonate pathway.
Wirkmechanismus
The mechanism of action of DXR Inhibitor 11a (free acid) involves the inhibition of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). This enzyme catalyzes the conversion of 1-deoxy-D-xylulose-5-phosphate to 2-C-methyl-D-erythritol 4-phosphate, a crucial step in the non-mevalonate pathway for isoprenoid biosynthesis . By inhibiting this enzyme, DXR Inhibitor 11a disrupts the production of isoprenoids, essential molecules for the survival of Plasmodium falciparum .
Vergleich Mit ähnlichen Verbindungen
DXR Inhibitor 11a (free acid) can be compared with other similar compounds such as fosmidomycin and its analogs. While fosmidomycin is also a potent inhibitor of DXR, DXR Inhibitor 11a has shown higher efficacy in inhibiting the growth of Plasmodium falciparum . Other similar compounds include various N-acyl analogs of fosmidomycin, which have been studied for their inhibitory effects on DXR . The uniqueness of DXR Inhibitor 11a lies in its specific structure and higher inhibitory potency .
Eigenschaften
Molekularformel |
C10H12NO5P |
|---|---|
Molekulargewicht |
257.18 g/mol |
IUPAC-Name |
[(E)-3-[benzoyl(hydroxy)amino]prop-1-enyl]phosphonic acid |
InChI |
InChI=1S/C10H12NO5P/c12-10(9-5-2-1-3-6-9)11(13)7-4-8-17(14,15)16/h1-6,8,13H,7H2,(H2,14,15,16)/b8-4+ |
InChI-Schlüssel |
WRBGAVGCJQZOGA-XBXARRHUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N(C/C=C/P(=O)(O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N(CC=CP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089655.png)
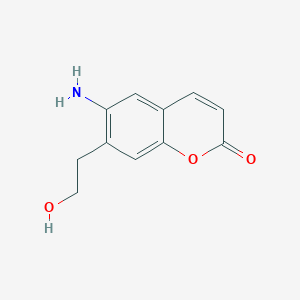

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089671.png)
![8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089673.png)
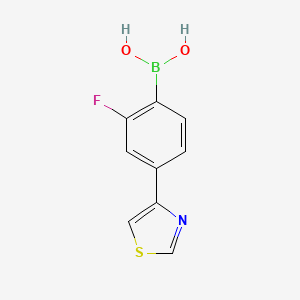
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089685.png)
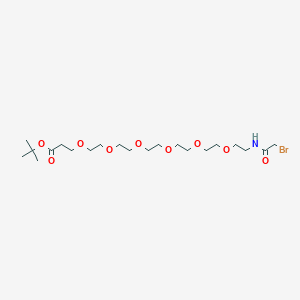
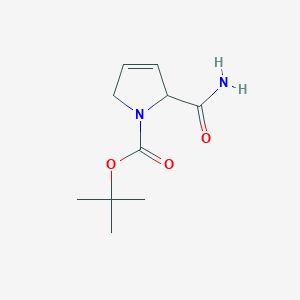
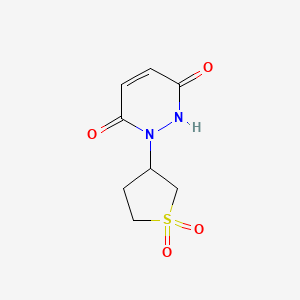
![Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester](/img/structure/B14089699.png)
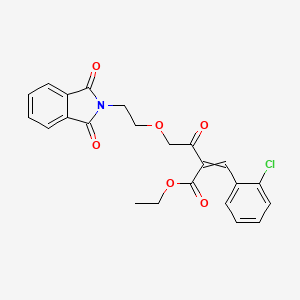
![1-(2,3-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089713.png)
![4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B14089718.png)
